molecular formula C10H14O B1600703 1-Isopropyl-3-methoxybenzene CAS No. 6380-20-7

1-Isopropyl-3-methoxybenzene

Cat. No.: B1600703
CAS No.: 6380-20-7
M. Wt: 150.22 g/mol
InChI Key: HWINBBUYLKWIBO-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methoxybenzene, also known by its IUPAC name, is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8H,1-3H3 . This indicates that the molecule consists of a benzene ring with a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to it .


Chemical Reactions Analysis

This compound, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The exact reactions it undergoes would depend on the specific conditions and reagents used .

Scientific Research Applications

Kinetic Studies in Oxidation Processes

1-Isopropyl-4-methoxybenzene has been studied for its oxidizability in liquid-phase oxidation processes. A study by Zawadiak et al. (2003) explored the kinetics of free-radical chain oxidation of 1-isopropyl-4-methoxybenzene with oxygen, focusing on temperature effects and the properties of resulting hydroperoxides (Zawadiak et al., 2003).

Gas-Phase Oxidation and Atmospheric Interactions

The gas-phase oxidation of methoxybenzenes, including derivatives of 1-isopropyl-3-methoxybenzene, has been investigated for atmospheric interactions. Gibilisco et al. (2018) conducted studies on the reaction kinetics of methoxybenzenes with hydroxyl radicals under atmospheric conditions, providing insights into their atmospheric lifetimes and environmental implications (Gibilisco et al., 2018).

Electrosynthesis and Chemical Selectivity

Electrochemical processes involving methoxybenzene, a close relative of this compound, have been explored for their selectivity in chemical synthesis. Gitkis and Becker (2006) studied the electrochemical thiocyanation of methoxybenzene, demonstrating high regio- and isomeric-selectivity, which may have implications for similar compounds like this compound (Gitkis & Becker, 2006).

Reaction Mechanisms and Quantum Chemical Methods

The reaction mechanisms of methoxybenzene derivatives in the gas phase, particularly with ozone, have been analyzed using quantum chemical methods. Sun et al. (2016) investigated the ozonolysis of methoxybenzene, a compound related to this compound, providing insights into the reaction mechanisms and rate constants (Sun et al., 2016).

Catalytic Conversion in Biomass Lignin

This compound's relevance in biomass lignin conversion has been explored. Zhu et al. (2011) studied the catalytic conversion of anisole, a methoxybenzene, as a model compound in biomass lignin, shedding light on potential applications for similar compounds in renewable energy and materials science (Zhu et al., 2011).

Safety and Hazards

The compound has been assigned the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

1-methoxy-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWINBBUYLKWIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448700
Record name 1-Isopropyl-3-methoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6380-20-7
Record name 1-Isopropyl-3-methoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-isopropyl-phenol (5.00 g, 36.2 mmols) in 50 mL of acetone was added K2CO3 (7.50 g, 54.3 mmols) and iodomethane (10.3 g, 72.5 mmols). The resulting solution was heated to 50° C. and stirred for 18 hours, cooled to room temperature, and concentrated under reduced pressure. The residual oil was dissolved in Et2O and washed with H2O, saturated aqueous NaHCO3, and saturated aqueous NaCl before being dried (MgSO4) and concentrated under reduced pressure. The crude methyl ether was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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